

The Role of SHR2415 in Signal Transduction: A Technical Guide

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Compound of Interest				
Compound Name:	SHR2415			
Cat. No.:	B12397365	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SHR2415**, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As critical nodes in the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, ERK1/2 are pivotal in regulating cellular processes such as proliferation, differentiation, survival, and migration.[1] Dysregulation of the MAPK pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers, making ERK1/2 compelling therapeutic targets.[1] **SHR2415** has demonstrated significant preclinical activity, positioning it as a promising candidate for cancer therapy. This document details the mechanism of action of **SHR2415**, its quantitative biochemical and cellular activity, relevant experimental protocols, and its place within the broader landscape of signal transduction.

Core Mechanism of Action

SHR2415 functions as a highly selective, orally active inhibitor of both ERK1 and ERK2.[2][3] By targeting these kinases, SHR2415 effectively blocks the downstream signaling cascade of the MAPK pathway.[1] The activation of ERK1/2 is a convergence point for signals originating from receptor tyrosine kinases, G-protein coupled receptors, and cytokine receptors. Upon activation by upstream kinases MEK1 and MEK2, ERK1/2 phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to the regulation of gene expression and cellular responses.[1] In cancer cells with aberrant MAPK signaling, constitutive activation of this pathway drives uncontrolled proliferation and survival. SHR2415 intervenes at this critical



juncture, inhibiting the catalytic activity of ERK1/2 and thereby preventing the phosphorylation of their downstream targets. This leads to a suppression of the pro-proliferative and prosurvival signals that are essential for tumor growth and maintenance.

Quantitative Data Summary

The preclinical efficacy of **SHR2415** has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for **SHR2415**.

Table 1: Biochemical and Cellular Potency of SHR2415

Parameter	Value	Cell Line/Enzyme	Reference
IC50 (ERK1)	2.8 nM	Enzyme Assay	[2][3]
IC50 (ERK2)	5.9 nM	Enzyme Assay	[2][3]
IC50 (Cellular)	44.6 nM	Colo205 cells	[2][3]
pRSK/tRSK IC50	223.6 nM	Cellular Assay	[1]

Table 2: In Vivo Efficacy of **SHR2415** in a Colo205 Xenograft Model

Dosage	Administration	Study Duration	Tumor Growth Inhibition (TGI)	Reference
25 mg/kg	p.o., once daily	14 days	112%	[1]
50 mg/kg	p.o., once daily	14 days	Efficacy plateau suggested	[1]

Table 3: Pharmacokinetic and Safety Profile of **SHR2415**

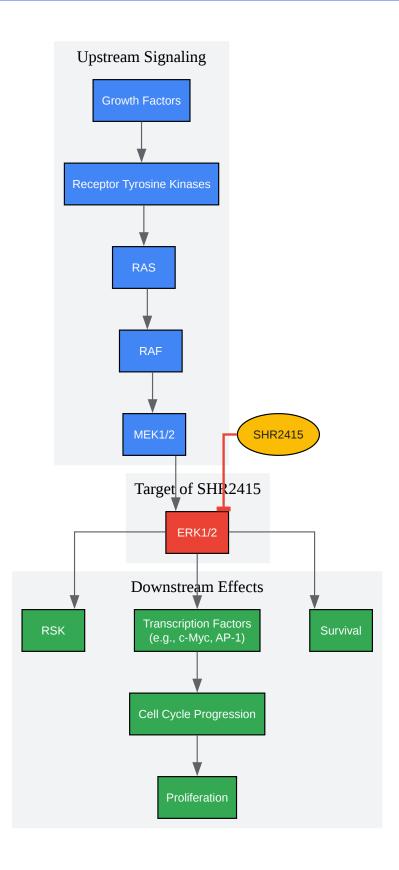


Parameter	Value	Species	Reference
Oral Bioavailability	90.8%	Mouse	[4]
Oral Bioavailability	101%	Dog	[4]
hERG IC50	~14 µM	In vitro	[4]
CYP2C9 Inhibition IC50	0.79 μΜ	In vitro	[4]
CYP1A2, CYP2D6, CYP3A4, CYP2C19 Inhibition IC50	> 5 μM	In vitro	[4]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental validation of **SHR2415**, the following diagrams have been generated using the DOT language.









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